AalphaC

Beschreibung

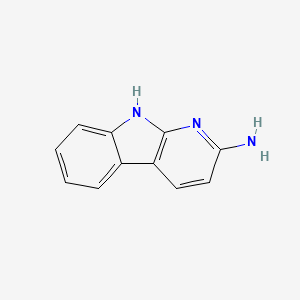

2-Amino-9H-pyrido[2,3-b]indole is a pyridoindole.

pyrolysis product of soybean globulins; RN given refers to unlabeled cpd; structure

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-pyrido[2,3-b]indol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTNLJLPLJDTRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020001 | |

| Record name | 2-Amino-alpha-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Powder; [MP Biomedicals MSDS], Solid | |

| Record name | 2-Amino-9H-pyrido(2,3-b)indole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Amino-a-carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in methanol and dimethyl sulfoxide | |

| Record name | 2-AMINO-9H-PYRIDO(2,3-b)INDOLE (A-alpha-C) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

26148-68-5 | |

| Record name | 2-Amino-9H-pyrido[2,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26148-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-9H-pyrido(2,3-b)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026148685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-alpha-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-9H-pyrido[2,3-b]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-9H-PYRIDO(2,3-B)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0GZ1ICS6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-9H-PYRIDO(2,3-b)INDOLE (A-alpha-C) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Amino-a-carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 °C, 202 - 203 °C | |

| Record name | 2-AMINO-9H-PYRIDO(2,3-b)INDOLE (A-alpha-C) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Amino-a-carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-Amino-9H-pyrido[2,3-b]indole (AαC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-9H-pyrido[2,3-b]indole, commonly known as AαC, is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA). First identified in the pyrolytic products of proteins, AαC is now recognized as a significant environmental and dietary carcinogen, prominently found in tobacco smoke and well-done cooked meats. Its procarcinogenic properties are contingent upon metabolic activation, primarily mediated by cytochrome P450 1A2 (CYP1A2), to a reactive electrophile that forms covalent adducts with DNA. The predominant adduct, N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC), is a mutagenic lesion implicated in the initiation of carcinogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, metabolic activation, genotoxicity, and carcinogenicity of AαC. It includes detailed experimental protocols for its synthesis and analysis, quantitative data on its biological activities, and a visualization of the key signaling pathways involved in its mechanism of action. This document is intended to serve as a core resource for researchers and professionals in the fields of toxicology, oncology, and drug development.

Introduction

2-Amino-9H-pyrido[2,3-b]indole (AαC) is a member of the α-carboline class of heterocyclic aromatic amines. Its discovery arose from studies investigating the mutagenic compounds formed during the cooking of protein-rich foods at high temperatures. Subsequent research has identified AαC as a significant component of mainstream tobacco smoke, with concentrations substantially higher than other well-known carcinogens like benzo[a]pyrene.[1] This widespread human exposure has prompted extensive investigation into its toxicological profile and mechanism of action.

AαC is a procarcinogen, requiring metabolic activation to exert its genotoxic effects. The primary pathway involves N-oxidation of the exocyclic amino group by cytochrome P450 1A2 (CYP1A2), forming the reactive intermediate 2-hydroxyamino-9H-pyrido[2,3-b]indole (N-OH-AαC). This intermediate can be further esterified, leading to the formation of a highly reactive nitrenium ion that readily adducts to DNA, primarily at the C8 position of guanine. This formation of the dG-C8-AαC adduct is considered a critical initiating event in AαC-induced carcinogenesis.

This guide aims to provide a detailed technical overview of AαC, consolidating key information on its discovery, chemical synthesis, biological effects, and the experimental methodologies used to study this compound.

Data Presentation

Carcinogenicity Data

| Species | Sex | Route of Administration | Dose | Target Organ(s) | Tumor Types | Reference |

| Mouse | Male | Oral (diet) | 0.08% (800 ppm) for up to 96 weeks | Liver, Blood Vessels | Hepatocellular adenomas and carcinomas, Hemangioendothelial sarcomas | [1] |

| Mouse | Female | Oral (diet) | 0.08% (800 ppm) for up to 96 weeks | Liver, Blood Vessels | Hepatocellular adenomas and carcinomas, Hemangioendothelial sarcomas | [1] |

| Rat | Male | Oral (gavage) | 75 mg/kg/day (multiple doses) | Mammary Gland (weak carcinogenicity observed) | Tubulopapillary carcinoma (low incidence) |

Genotoxicity Data

| Assay System | Cell Type/Organism | Concentration/Dose Range | Endpoint Measured | Result | Reference |

| Ames Test | Salmonella typhimurium | Not specified | Mutations | Positive | [1] |

| Micronucleus Test | HepG2 (human hepatoma) | ≥50 µM | Micronuclei induction | Positive | [2] |

| Single Cell Gel Electrophoresis (SCGE) | Human peripheral lymphocytes | 1000 µM | DNA migration | Positive | [2] |

| DNA Adduct Formation | Fischer F344 Rats | ≥50 mg/kg bw | DNA adducts in liver, lungs, colon | Positive | [2] |

| DNA Adduct Formation | ICR Mice | ≥50 mg/kg bw | DNA adducts in liver, lungs, colon | Positive | [2] |

Metabolic Enzyme Kinetics (Illustrative)

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| PhIP | Human CYP1A2 | ~25 | ~5.0 | [3] |

Experimental Protocols

Synthesis of 2-Amino-9H-pyrido[2,3-b]indole (AαC)

A common synthetic route to AαC involves the condensation of 2,6-diaminopyridine with a suitable indole precursor. A representative multi-step synthesis is outlined below, based on established methodologies.[2]

Materials:

-

6-bromo-2-picolinic acid

-

o-phenylenediamine

-

Anhydrous potassium carbonate

-

Copper powder

-

Nitrous acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine

-

tert-Butanol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Ethanol

-

Ether

-

Water

Procedure:

-

Step 1: Synthesis of 6-(2-aminophenylamino)-2-picolinic acid: A mixture of 6-bromo-2-picolinic acid (1.0 eq), o-phenylenediamine (1.1 eq), anhydrous potassium carbonate (1.5 eq), and copper powder (0.1 eq) is heated at 170°C for 45 minutes. After cooling, the reaction mixture is extracted with water and ether. The aqueous layer containing the product is used in the next step without further purification.

-

Step 2: Synthesis of 6-(1H-benzo[d][2][4][5]triazol-1-yl)-2-picolinic acid: The aqueous solution from Step 1 is treated with nitrous acid at 0-5°C to form the benzotriazole derivative. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol.

-

Step 3: Curtius Rearrangement to form tert-butyl (9H-pyrido[2,3-b]indol-2-yl)carbamate: The benzotriazolylpicolinic acid (1.0 eq) is dissolved in a mixture of tert-butanol and triethylamine. Diphenylphosphoryl azide (DPPA, 1.1 eq) is added dropwise, and the mixture is refluxed for several hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

-

Step 4: Deprotection to yield 2-Amino-9H-pyrido[2,3-b]indole (AαC): The tert-butyl carbamate from Step 3 is dissolved in dichloromethane (DCM) and treated with trifluoroacetic acid (TFA) at room temperature. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization to yield AαC.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Cell Culture and Treatment with AαC

This protocol describes the general procedure for treating a human hepatoma cell line, HepG2, with AαC to study its cytotoxic and genotoxic effects.[6][7]

Materials:

-

HepG2 cells (ATCC® HB-8065™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

AαC stock solution (dissolved in DMSO)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture Maintenance: HepG2 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. Cells are passaged every 3-4 days when they reach 80-90% confluency.

-

Seeding for Treatment: For experiments, cells are seeded in appropriate culture vessels (e.g., 6-well or 96-well plates) at a density that will allow for logarithmic growth during the treatment period.

-

AαC Treatment: After allowing the cells to attach overnight, the culture medium is replaced with fresh medium containing the desired concentrations of AαC. A vehicle control (DMSO) is run in parallel. The final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent toxicity.

-

Incubation: Cells are incubated with AαC for the desired duration (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, cells can be harvested for various analyses, including cell viability assays (e.g., MTT or trypan blue exclusion), DNA adduct analysis, gene expression studies, or protein analysis.

DNA Adduct Analysis by ³²P-Postlabeling

This is a highly sensitive method for the detection and quantification of DNA adducts. The following is a generalized protocol.

Materials:

-

DNA isolated from AαC-treated cells or tissues

-

Micrococcal nuclease

-

Spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Polyethyleneimine (PEI)-cellulose TLC plates

-

Chromatography solvents

-

Phosphorimager or autoradiography film

Procedure:

-

DNA Digestion: DNA (5-10 µg) is digested to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The digest is treated with nuclease P1 to dephosphorylate normal nucleotides to deoxynucleosides, while the more resistant bulky adducts remain as 3'-monophosphates.

-

³²P-Labeling: The enriched adducts are labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

TLC Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography on PEI-cellulose plates using a series of different solvent systems.

-

Detection and Quantification: The separated adducts are detected by autoradiography or phosphorimaging. The amount of radioactivity in the adduct spots is quantified and compared to the total amount of nucleotides to calculate the relative adduct level (RAL), typically expressed as adducts per 10⁸ or 10⁹ nucleotides.

Rodent Carcinogenicity Bioassay

The following is a generalized protocol based on the National Toxicology Program (NTP) guidelines for a two-year rodent bioassay.[5][8]

Materials:

-

Male and female rats (e.g., Fischer 344) and mice (e.g., B6C3F1)

-

AαC

-

Vehicle for administration (e.g., corn oil for gavage, or diet)

-

Animal caging and husbandry supplies

-

Pathology and histology equipment and reagents

Procedure:

-

Dose Selection: Preliminary studies (e.g., 14-day and 90-day toxicity studies) are conducted to determine the maximum tolerated dose (MTD) and lower dose levels for the chronic study.

-

Animal Groups: Animals are randomly assigned to control and treatment groups (typically 50 animals per sex per group). A control group receives the vehicle only. At least two dose levels of AαC are typically used.

-

Administration: AαC is administered to the animals for up to two years. The route of administration (e.g., in the diet, by gavage) should be relevant to human exposure.

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded regularly.

-

Necropsy and Histopathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die during the study). Tissues from all major organs are collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

Metabolic Activation of AαC and DNA Adduct Formation

The primary mechanism of AαC-induced genotoxicity involves its metabolic activation to a DNA-reactive species. This pathway is initiated by cytochrome P450 enzymes, with CYP1A2 playing a crucial role.

Caption: Metabolic activation pathway of AαC leading to the formation of DNA adducts.

Cellular Response to AαC-Induced DNA Damage

The formation of bulky DNA adducts, such as dG-C8-AαC, triggers a complex cellular response known as the DNA Damage Response (DDR). This response involves the activation of sensor kinases, such as ATM and ATR, which in turn activate downstream effectors to orchestrate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.

Caption: Simplified signaling pathway of the cellular response to AαC-induced DNA damage.

Experimental Workflow for AαC Genotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the genotoxicity of AαC in a cell-based model.

Caption: Experimental workflow for assessing the genotoxicity of AαC in vitro.

Conclusion

AαC is a significant environmental and dietary carcinogen with a well-defined mechanism of metabolic activation leading to DNA damage. The formation of dG-C8-AαC adducts serves as a critical biomarker of exposure and a key initiating event in its carcinogenic process. Understanding the detailed molecular pathways of AαC's action, from metabolic activation to the cellular DNA damage response, is crucial for risk assessment and the development of potential preventative or therapeutic strategies. The experimental protocols and data presented in this guide provide a foundational resource for researchers to further investigate the biological effects of AαC and other related heterocyclic aromatic amines. Future research should focus on elucidating the complete spectrum of signaling pathways perturbed by AαC, identifying genetic susceptibilities to its carcinogenic effects, and exploring potential interventions to mitigate its adverse health impacts.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-AMINO-9H-PYRIDO[2,3-B]INDOLE synthesis - chemicalbook [chemicalbook.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. encodeproject.org [encodeproject.org]

- 7. In vitro treatment of HepG2 cells with saturated fatty acids reproduces mitochondrial dysfunction found in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

Unraveling the Toxic Fold: A Technical Guide to αA-Crystallin Pathobiology

For Immediate Release

A comprehensive technical guide released today sheds new light on the mechanisms of αA-crystallin (AalphaC) toxicity, a key factor in the development of congenital cataracts and potentially other protein aggregation diseases. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a critical resource, summarizing quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved in this compound-mediated cellular damage.

The guide reveals that while wild-type αA-crystallin is a crucial molecular chaperone responsible for maintaining lens transparency, specific mutations can transform this protective protein into a toxic agent. The primary focus of the report is on the well-documented R49C and R116C mutations, which trigger a cascade of events leading to protein aggregation, cellular stress, and ultimately, cell death.

The Genesis of Toxicity: Misfolding and Aggregation

Mutations in the CRYAA gene, which encodes for αA-crystallin, can lead to misfolding of the protein. This conformational change compromises its chaperone activity, rendering it unable to assist other proteins in maintaining their correct structure. Instead, these mutant proteins are prone to self-aggregation, forming intracellular inclusions that disrupt cellular homeostasis.

Studies have shown that the R116C mutant of αA-crystallin forms large aggregates exceeding 2 megaDaltons (MDa), a significant increase from the 500-600 kiloDalton (kDa) size of the wild-type protein aggregate in human lens epithelial cells.[1] This aggregation is a critical early step in the toxic cascade. The R49C mutation also promotes protein insolubility and the formation of high molecular weight aggregates.[2][3]

Cellular Response to Toxic Aggregates: A Multi-pronged Assault

The accumulation of misfolded αA-crystallin aggregates triggers several cellular stress response pathways, ultimately leading to apoptosis, or programmed cell death.

The Unfolded Protein Response and ER Stress

The presence of misfolded proteins in the endoplasmic reticulum (ER) activates the Unfolded Protein Response (UPR), a signaling network designed to restore protein folding homeostasis. Key sensors of the UPR include PERK, IRE1α, and ATF6. While direct evidence detailing the specific activation of these sensors by αA-crystallin aggregates is still emerging, the formation of intracellular protein aggregates is a known trigger for ER stress and the UPR. Chronic activation of the UPR, when the cell is unable to clear the misfolded proteins, can switch its signaling from pro-survival to pro-apoptotic, in part through the upregulation of the transcription factor CHOP.[4][5]

The Ubiquitin-Proteasome System and Aggresome Formation

Cells attempt to clear misfolded proteins via the ubiquitin-proteasome pathway (UPP). Mutant αA-crystallin aggregates are tagged with ubiquitin, marking them for degradation by the proteasome.[2][6] However, large aggregates can overwhelm the proteasome. When this occurs, the cell sequesters the ubiquitinated protein aggregates into perinuclear inclusion bodies called aggresomes.[2][7] The formation of aggresomes is a cellular strategy to manage toxic protein aggregates, but their presence is a clear indicator of proteotoxic stress. Studies have shown that co-expression of αB-crystallin can help inhibit the formation of these aggregates.[2]

The Intrinsic Apoptotic Pathway

The accumulation of αA-crystallin aggregates and the ensuing cellular stress ultimately converge on the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[8][9] This event permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of a cascade of executioner caspases, most notably caspase-3.[8][10] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[10]

Quantitative Insights into αA-Crystallin Toxicity

The toxic effects of mutant αA-crystallin have been quantified in various experimental models. These data provide valuable benchmarks for assessing the severity of different mutations and for evaluating potential therapeutic interventions.

| Mutant | Cell Line | Stressor | Key Finding | Reference |

| R116C | Human Lens Epithelial (HLE) B-3 | UVA Radiation | 4- to 10-fold lower protective ability against apoptosis compared to wild-type. | [1][6] |

| R116C | Not Applicable | Not Applicable | 10-fold increase in membrane binding capacity compared to wild-type. | [11] |

| Truncated αA-crystallin (αA162) | HeLa | Overexpression | ~74% of cells showed significant protein aggregates. | [12] |

| Truncated αA-crystallin (αA168) | HeLa | Overexpression | ~55% of cells showed significant protein aggregates. | [12] |

| Truncated αA-crystallin (αA172) | HeLa | Overexpression | ~27% of cells showed significant protein aggregates. | [12] |

Visualizing the Pathways of Toxicity

To provide a clearer understanding of the complex cellular processes involved in αA-crystallin toxicity, the following diagrams illustrate the key signaling pathways and experimental workflows.

Figure 1: Signaling pathways in αA-crystallin toxicity.

Figure 2: Workflow for assessing αA-crystallin toxicity.

Detailed Experimental Methodologies

This guide provides detailed protocols for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.

UVA-Induced Apoptosis in HLE B-3 Cells

-

Cell Culture and Transfection: Human lens epithelial (HLE) B-3 cells are cultured in appropriate media and transfected with plasmids encoding either wild-type or mutant (e.g., R116C) αA-crystallin.

-

UVA Irradiation: Cells are exposed to a controlled dose of UVA radiation. A typical dose used in studies is 18 mJ/cm².[13]

-

Apoptosis Assessment: Following a recovery period (e.g., 24 hours), apoptosis is quantified using methods such as Annexin V staining followed by flow cytometry or TUNEL staining.[1][6]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow entry of the labeling enzyme.[11][14]

-

TdT Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) at the 3'-hydroxyl ends of fragmented DNA.[11][15]

-

Detection: The labeled DNA is then visualized by fluorescence microscopy or quantified by flow cytometry.[11][14]

Annexin V Staining

This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

-

Cell Harvesting: Adherent and suspension cells are collected and washed.

-

Staining: Cells are resuspended in a binding buffer containing fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI) or DAPI.[16][17]

-

Analysis: The percentage of apoptotic (Annexin V positive, PI/DAPI negative) and late apoptotic/necrotic (Annexin V positive, PI/DAPI positive) cells is determined by flow cytometry.[16][17]

Caspase-3 Activity Assay

This assay measures the activity of the key executioner caspase in apoptosis.

-

Cell Lysis: Cells are lysed to release their cytoplasmic contents.

-

Substrate Incubation: The cell lysate is incubated with a specific caspase-3 substrate that releases a fluorescent or colorimetric signal upon cleavage (e.g., Ac-DEVD-pNA or a fluorogenic substrate).[18][19]

-

Signal Detection: The signal is measured using a spectrophotometer or fluorometer to quantify caspase-3 activity.[18][19]

Quantification of Protein Aggregates

-

Cell Lysis and Fractionation: Cells are lysed, and soluble and insoluble protein fractions are separated by centrifugation.

-

Immunoblotting: The amount of αA-crystallin in the insoluble fraction is quantified by Western blotting.

-

Microscopy: Intracellular aggregates and aggresomes can be visualized and quantified using confocal microscopy after transfection with fluorescently tagged αA-crystallin constructs.[7][20]

This technical guide serves as a foundational document for the scientific community, consolidating current knowledge on αA-crystallin toxicity and providing the necessary tools to accelerate research toward therapeutic strategies for congenital cataracts and other protein aggregation-related diseases.

References

- 1. Movement of Bax from the Cytosol to Mitochondria during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Insolubilization by a Single point Mutation in αA-Crystallin Linked with Hereditary Human Cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of small heat shock protein function in vivo. A knock-in mouse model demonstrates that the R49C mutation in αA-crystallin enhances protein insolubility and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHOP is implicated in programmed cell death in response to impaired function of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CHOP induces death by promoting protein synthesis and oxidation in the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The R116C mutation in alpha A-crystallin diminishes its protective ability against stress-induced lens epithelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple Aggregates and Aggresomes of C-Terminal Truncated Human αA-Crystallins in Mammalian Cells and Protection by αB-Crystallin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence for Paracrine Protective Role of Exogenous αA-Crystallin in Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autophagy and UPR in alpha-crystallin mutant knock-in mouse models of hereditary cataracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chaperone Peptides of α-Crystallin Inhibit Epithelial Cell Apoptosis, Protein Insolubilization, and Opacification in Experimental Cataracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and Functional Changes in the αA-Crystallin R116C Mutant in Hereditary Cataracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sileks.com [sileks.com]

- 13. Mechanisms of Apoptosis on Human Lens Epithelium after Ultraviolet Light Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of the Cytoprotective Role of α-Crystallins in Cell Survival and Implication of the αA-Crystallin C-Terminal Extension Domain in Preventing Bax-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. Mechanism of Suppression of Protein Aggregation by α-Crystallin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.biologists.com [journals.biologists.com]

- 18. caspase3 assay [assay-protocol.com]

- 19. mpbio.com [mpbio.com]

- 20. researchgate.net [researchgate.net]

AalphaC synthesis and purification methods

An in-depth technical guide to the synthesis and purification of alpha-helical peptides, exemplified by the hypothetical molecule AalphaC, is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a representative alpha-helical peptide, a class of molecules with significant therapeutic potential due to their ability to modulate protein-protein interactions. The synthesis and purification of such peptides can be challenging due to their propensity for aggregation and complex folding. This guide outlines established methodologies for the chemical synthesis and recombinant production of this compound, along with robust purification strategies.

Chemical Synthesis of this compound

Solid-phase peptide synthesis (SPPS) is a cornerstone for the chemical synthesis of peptides like this compound. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely employed.

Challenges in Peptide Synthesis

The synthesis of certain peptides, particularly those with hydrophobic or amyloidogenic sequences, can be difficult.[1] Key challenges include aggregation of the growing peptide chain on the solid support, which can lead to truncated or deleted sequences.[2] To overcome these issues, modifications to standard protocols may be necessary, such as the use of specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to solubilize the crude peptide.[1]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

A general protocol for the synthesis of a model alpha-helical peptide is as follows:

-

Resin Swelling: Swell the appropriate Fmoc-amino acid-loaded resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and then 10 minutes to remove the Fmoc protecting group.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM).

-

Amino Acid Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents) along with a coupling agent like HBTU/HOBt in DMF. Allow the reaction to proceed for 1-2 hours.[3]

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and ethanedithiol (EDT).[1]

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether.

-

Drying: Dry the crude peptide under vacuum.

Quantitative Data for Chemical Synthesis

| Method | Peptide | Yield | Purity | Reference |

| Microwave-assisted SPPS | Aβ1−42 | 87% | 67% | [2] |

| Optimized SPPS | Rat Cpn10 (101 aa) | 9.6% | >84% | [3] |

| Small-scale Fmoc SPPS | Glycophorin A (69-101) | - | >98% | [4] |

Recombinant Production of this compound

For larger quantities of this compound, recombinant expression in hosts like Escherichia coli is a viable option.

Expression System and Vector Design

The gene encoding this compound can be cloned into an expression vector, such as the pMAL series, which allows for the expression of the target protein as a fusion with maltose-binding protein (MBP). This can enhance solubility and provide an affinity handle for purification.[5] Alternatively, a poly-histidine tag (His-tag) can be added to the N- or C-terminus for purification via immobilized metal affinity chromatography (IMAC).[6]

Experimental Protocol: Recombinant Expression and Lysis

-

Transformation: Transform the expression plasmid into a suitable E. coli strain, such as BL21(DE3)pLysS.[7]

-

Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein folding.[6]

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or high-pressure homogenization.[6]

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris and insoluble proteins. The supernatant contains the soluble protein fraction.[6]

Quantitative Data for Recombinant Production

| Expression System | Protein | Yield | Purity | Reference |

| E. coli (pMAL) | alpha(1)-PI variants | 7-9 mg/L of culture | High | [5] |

| E. coli | Aβ(M1-42) | 15-20 mg/L of culture | High | [7] |

Purification of this compound

A multi-step purification strategy is often necessary to achieve high purity.

Affinity Chromatography

If this compound is expressed with an affinity tag like a His-tag or MBP-tag, affinity chromatography is an effective first purification step.[6][8]

-

IMAC (for His-tagged proteins): The clarified lysate is loaded onto a column containing Ni-NTA or TALON resin. After washing away unbound proteins, the His-tagged this compound is eluted with a buffer containing a high concentration of imidazole.[6]

-

Amylose Chromatography (for MBP-tagged proteins): The lysate is passed over an amylose resin column. The MBP-fusion protein binds to the amylose and is eluted with a buffer containing maltose.[5]

Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net charge. This can be a valuable intermediate purification step. The choice of an anion-exchange or cation-exchange column depends on the isoelectric point (pI) of this compound and the pH of the buffer.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that is often used as a final polishing step, especially for chemically synthesized peptides.[4][7] Peptides are separated based on their hydrophobicity.

Experimental Protocol: Two-Step Purification of His-tagged this compound

-

IMAC:

-

Equilibrate a Ni-NTA column with a binding buffer.

-

Load the clarified cell lysate onto the column.

-

Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole.

-

-

RP-HPLC:

-

Acidify the eluted sample with TFA.

-

Load the sample onto a C18 RP-HPLC column.

-

Elute the peptide using a gradient of increasing acetonitrile concentration in water with 0.1% TFA.[7]

-

Collect fractions and analyze for purity by mass spectrometry and analytical HPLC.

-

Quantitative Data for Purification

| Purification Method | Target Molecule | Purity Achieved | Reference |

| Affinity Chromatography (Protein A) | Monoclonal Antibodies | High | [8] |

| Mixed-mode Ion-Exchange | Monoclonal Antibodies | 90-95% | [9] |

| RP-HPLC | Aβ(M1-42) | High | [7] |

Visualizations

Experimental Workflow

Caption: Recombinant production and purification workflow for this compound.

Signaling Pathway

Caption: Hypothetical MAPK signaling pathway modulated by this compound.

References

- 1. Synthesis and purification of amyloidogenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical synthesis and purification of proteins: a methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-yield synthesis and purification of an alpha-helical transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression and purification of recombinant human alpha1-proteinase inhibitor and its single amino acid substituted variants in Escherichia coli for enhanced stability and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Antibody purification | Abcam [abcam.com]

- 9. Purification of monoclonal antibodies from ascites using ABx liquid chromatography column - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Serum Amyloid A (SAA)

A Note on Terminology: The term "AalphaC" as initially specified is ambiguous in the context of protein science and amyloid research. Extensive database searches indicate that "this compound" commonly refers to 2-amino-9H-pyrido[2,3-b]indole, a small molecule carcinogen. Given the request's focus on protein aggregation, stability, and signaling pathways—hallmarks of amyloidogenic proteins—this guide will focus on Serum Amyloid A (SAA) . SAA is a well-characterized protein whose alpha-chain fragments are central to amyloid A (AA) amyloidosis, making it a highly relevant subject for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility and stability of Serum Amyloid A (SAA) in various solvents and conditions. It includes a summary of quantitative and qualitative data, detailed experimental protocols, and visualizations of experimental workflows and factors influencing SAA aggregation.

Data Presentation: Solubility and Stability of Serum Amyloid A

The solubility and stability of SAA are critically dependent on its lipidation state, the solvent environment, pH, and temperature. Apo-SAA, the lipid-free form, is generally less stable and more prone to aggregation than its lipid-associated counterpart found in high-density lipoprotein (HDL) particles.

| Parameter | Condition | Solvent/Buffer | Observation | Citations |

| Solubility | General | Aqueous Solutions | Poorly soluble.[1] | |

| Apo-SAA | Wide range of buffers | > 90% soluble.[2][3] | ||

| Freeze-dried equine acute phase serum | 8 M Urea | Preserves the SAA isoform pattern effectively upon dissolution.[4] | ||

| Freeze-dried equine acute phase serum | 70% 2-propanol, Milli-Q water | SAA isoforms are detectable but the pattern is less preserved than in 8 M urea.[4] | ||

| Stability (Thermal) | Lipid-free SAA | 50 mM Sodium Phosphate, pH 7.5 | Melting Temperature (Tm) of approximately 18°C.[5] | |

| SAA-DMPC complexes | Not specified | Apparent melting temperature (Tm,app) of 47-49°C.[5] | ||

| Lipid-free SAA | 50 mM Sodium Phosphate, pH 4.3 | Thermodynamically irreversible unfolding with a Tm of 50°C.[6] | ||

| Stability (pH) | SAA | pH 3.5 - 4.5 | Forms stable, proteolysis-resistant soluble oligomers.[6] | |

| SAA | pH 3.0 | Promotes conversion from random coil to β-sheet-rich conformation, characteristic of amyloid formation.[6] | ||

| SAA | pH 7.5 | Predominantly in a random coil conformation.[6] | ||

| Stability (Storage) | Equine and Human SAA in serum | 4°C | Stable for at least 17 and 30 days, respectively.[7] | |

| Bovine SAA in serum | -18°C | Concentration decreased by day 14.[7] |

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This protocol is used to monitor the kinetics of SAA aggregation by measuring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

Materials:

-

SAA protein stock solution

-

Thioflavin T (ThT) stock solution (e.g., 500 µM in reaction buffer)

-

Reaction Buffer (e.g., 25 mM Tris buffer, pH 7.4)[8]

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~482-485 nm)[8][9]

Procedure:

-

Preparation of Reagents:

-

Assay Setup:

-

In a 96-well microplate, mix the SAA solution with the ThT working solution. The final volume per well is typically 100-200 µL.[8]

-

Include control wells containing only the ThT solution in buffer to measure background fluorescence.

-

-

Incubation and Measurement:

-

Data Analysis:

-

Subtract the background fluorescence from the sample readings.

-

Plot the fluorescence intensity against time to obtain aggregation curves. These curves can be analyzed to determine parameters such as the lag time, elongation rate, and final plateau level.

-

Thermal Denaturation by Circular Dichroism (CD) Spectroscopy

This protocol determines the thermal stability of SAA by monitoring changes in its secondary structure as a function of temperature using CD spectroscopy.

Materials:

-

SAA protein solution (2-50 µM in a suitable buffer)[11]

-

CD-compatible buffer (e.g., phosphate buffer; Tris is not recommended due to its temperature-dependent pKa)[11]

-

CD spectropolarimeter equipped with a Peltier temperature controller

-

Quartz CD cuvette (e.g., 1 mm path length)

Procedure:

-

Sample Preparation:

-

Prepare the SAA solution in the chosen CD-compatible buffer. Ensure the sample is clear and free of aggregates.

-

The typical protein concentration is in the range of 0.1-0.5 mg/mL.[5]

-

-

Instrument Setup:

-

Data Collection:

-

Record a baseline spectrum of the buffer alone across the temperature range.

-

Place the SAA sample in the spectropolarimeter and start the thermal melt experiment.

-

Monitor the CD signal at the chosen wavelength as the temperature increases.

-

To check for reversibility, a cooling scan can be performed after the heating scan.[5][11]

-

-

Data Analysis:

-

Subtract the buffer baseline from the SAA data.

-

Plot the CD signal (molar ellipticity) as a function of temperature.

-

The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.[12]

-

Visualizations

Experimental Workflow

Factors Influencing SAA Aggregation

References

- 1. Serum amyloid A – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human serum amyloid A protein. Behaviour in aqueous and urea-containing solutions and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermal transitions in serum amyloid A in solution and on the lipid: implications for structure and stability of acute-phase HDL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serum amyloid A forms stable oligomers that disrupt vesicles at lysosomal pH and contribute to the pathogenesis of reactive amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 9. Thioflavin T spectroscopic assay [assay-protocol.com]

- 10. static.igem.wiki [static.igem.wiki]

- 11. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]

- 12. Virtual Labs [cds-iiith.vlabs.ac.in]

AalphaC: A Comprehensive Technical Guide on Safety, Handling, and Core Experimental Protocols

Disclaimer: The compound "AalphaC" is a hypothetical substance used for illustrative purposes within this document. All data, experimental protocols, and associated diagrams are representative examples and should not be interpreted as factual information for any real-world compound. This guide is intended to serve as a template for documenting the safety and handling of novel research compounds.

Introduction to this compound

This compound is a novel, synthetic small molecule inhibitor targeting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR) with high specificity and potency. Its primary mechanism of action involves competitive binding to the ATP-binding site within the EGFR kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling cascades. Preclinical studies have indicated its potential as an anti-neoplastic agent, particularly in non-small cell lung cancer (NSCLC) models harboring specific EGFR mutations.

This document provides a comprehensive overview of the safety precautions, handling procedures, and core experimental methodologies essential for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Toxicological Profile

This compound is classified as a potent cytotoxic agent. All handling must be conducted by trained personnel within a designated containment facility (e.g., a chemical fume hood or a biological safety cabinet). The primary routes of exposure are inhalation, dermal contact, and ingestion.

Summary of Toxicological Data

The following table summarizes key in vitro and in vivo toxicological data for this compound. These values are critical for risk assessment and for defining safe handling limits.

| Parameter | Assay / Model | Result | Unit |

| In Vitro Cytotoxicity | A549 Human Lung Carcinoma Cell Line (72h) | 15.2 | IC₅₀ (nM) |

| Beas-2B Normal Human Bronchial Epithelial Cell Line (72h) | > 10,000 | IC₅₀ (nM) | |

| Genotoxicity | Bacterial Reverse Mutation Assay (Ames Test) | Negative | - |

| In Vivo Acute Toxicity | Murine Model (Sprague-Dawley Rat), Single Oral Dose | 250 | LD₅₀ (mg/kg) |

| Target Organ Toxicity | Murine Model (4-week repeated dose) | Dermatological (skin rashes), Gastrointestinal | - |

Safety, Handling, and Storage

Strict adherence to the following procedures is mandatory to ensure personnel safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): A certified lab coat, nitrile gloves (double-gloving recommended), and safety glasses with side shields must be worn at all times. For handling powders or creating concentrated solutions, a respirator with an appropriate filter is required.

-

Engineering Controls: All manipulations involving solid this compound or concentrated stock solutions must be performed inside a certified chemical fume hood or a powder containment hood.

-

Spill Management: In case of a spill, cordon off the area. For small powder spills, gently cover with damp absorbent material to avoid aerosolization before wiping. For liquid spills, absorb with an inert material. All contaminated materials must be disposed of as hazardous chemical waste.

-

Storage: Store this compound in its original, tightly sealed container at 2-8°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C in small aliquots to minimize freeze-thaw cycles.

Key Experimental Protocols

Protocol: In Vitro Cell Viability (IC₅₀ Determination) Using a Luminescence-Based Assay

This protocol details the methodology for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in an adherent cancer cell line.

-

Cell Seeding:

-

Culture A549 cells to approximately 80% confluency.

-

Trypsinize, neutralize, and count the cells using a hemocytometer or an automated cell counter.

-

Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well, white-walled, clear-bottom plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Dosing:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution (1:3) of the stock solution in complete culture medium to create a dose-response curve (e.g., from 100 µM to 0.05 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Remove the medium from the seeded cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (0.1% DMSO) and no-cell (media only) wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

Luminescence Reading:

-

Equilibrate the plate and the luminescence-based cell viability reagent (e.g., CellTiter-Glo®) to room temperature.

-

Add 100 µL of the reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no-cell wells) from all experimental wells.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the normalized viability (%) against the log-transformed concentration of this compound and fit a four-parameter logistic curve to determine the IC₅₀ value.

-

Visualized Pathways and Workflows

This compound Mechanism of Action: EGFR Signaling Inhibition

The following diagram illustrates the proposed mechanism of action for this compound, where it blocks the EGFR signaling pathway, thereby inhibiting downstream cellular processes that promote proliferation and survival.

Caption: this compound inhibits EGFR autophosphorylation, blocking downstream pro-survival pathways.

Experimental Workflow for this compound In Vitro Characterization

This workflow diagram outlines the logical sequence of experiments for the initial in vitro characterization of this compound, from primary screening to secondary validation assays.

Caption: Workflow for the in vitro characterization of the novel compound this compound.

AalphaC Exposure from Food and Tobacco: A Technical Guide for Researchers

An In-depth Examination of 2-amino-9H-pyrido[2,3-b]indole (AαC) Sources, Quantification, and Biological Activation

This technical guide provides a comprehensive overview of the exposure sources, analytical methodologies, and metabolic activation of 2-amino-9H-pyrido[2,3-b]indole (AαC), a carcinogenic heterocyclic aromatic amine (HAA). AαC is a significant genotoxicant found in both mainstream tobacco smoke and high-temperature cooked proteinaceous foods, making it a compound of interest for researchers in toxicology, oncology, and drug development. This document summarizes quantitative data, details experimental protocols for its analysis, and illustrates its critical metabolic pathway leading to DNA damage.

Quantitative Exposure to AαC: Food and Tobacco Smoke

Human exposure to AαC primarily occurs through the inhalation of tobacco smoke and the consumption of cooked meats.[1] The levels of AαC can vary significantly depending on the source, temperature, and duration of cooking or combustion.

AαC in Tobacco Smoke

AαC is the most abundant HAA found in mainstream tobacco smoke, with concentrations varying based on the type of cigarette and smoking conditions.[1]

Table 1: Concentration of AαC in Mainstream Cigarette Smoke

| Source | AαC Concentration (ng/cigarette) | Reference |

| Mainstream Cigarette Smoke | 25 - 260 | [1] |

AαC in Cooked Foods

The formation of AαC in food is a result of pyrolysis reactions involving amino acids and creatine/creatinine at high temperatures (above 150°C).[2] Grilling, frying, and broiling are cooking methods most associated with HAA formation.

Table 2: Concentration of AαC in Various Cooked Meats

| Food Item | Cooking Method | AαC Concentration (ng/g) | Reference |

| Pork, Grilled | N/A | 0.75 - 1.95 | [3] |

| Beef, Pan-fried | 250°C | Not Detected - 49.26 (Total HAAs) | [4] |

| Chicken, Pan-fried | 250°C | Not Detected - 83.06 (Total HAAs) | [4] |

| Fish, Various | Fried/Grilled | Not Detected - 1.90 | [3] |

Note: Data for beef and chicken represent the total HAA content, of which AαC is a component. Specific quantification of AαC in these samples was not detailed in the cited study.

Experimental Protocols for AαC Quantification

Accurate quantification of AαC in complex matrices like food and tobacco smoke condensate requires robust analytical methods. The following sections detail common experimental workflows from sample preparation to instrumental analysis.

Quantification of AαC in Tobacco Smoke

This protocol outlines the analysis of AαC from mainstream cigarette smoke collected on Cambridge filter pads.

2.1.1 Sample Preparation and Extraction

-

Smoke Collection : Mainstream smoke from a specified number of cigarettes is collected on a Cambridge filter pad using a smoking machine.

-

Internal Standard Spiking : The filter pad is spiked with an isotope-labeled internal standard solution (e.g., AαC-¹⁵N₃) to ensure accurate quantification.

-

Extraction : The filter pad is extracted with an acidic solution (e.g., 0.1 M hydrochloric acid or 0.1% aqueous formic acid) by shaking for a designated period (e.g., 30-60 minutes).

-

Solid-Phase Extraction (SPE) Clean-up : The resulting extract is passed through an SPE cartridge (e.g., Oasis MCX) to remove interfering matrix components. The cartridge is typically conditioned, loaded with the sample, washed, and then the analytes are eluted with an appropriate solvent.

2.1.2 Instrumental Analysis: UPLC-MS/MS

-

Chromatography : Ultra-Performance Liquid Chromatography (UPLC) with a reverse-phase column (e.g., C18) is used to separate AαC from other compounds.

-

Mass Spectrometry : A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for detection and quantification. Specific precursor-to-product ion transitions for both AαC and its labeled internal standard are monitored.

Quantification of AαC in Cooked Food

This protocol describes a general procedure for extracting and quantifying AαC from cooked meat samples.

2.2.1 Sample Preparation and Extraction

-

Homogenization : The cooked meat sample is homogenized.

-

Spiking : The homogenized sample is spiked with an isotope-labeled internal standard (e.g., AαC-¹⁵N₃).

-

Liquid-Liquid or Solid-Phase Extraction :

-

Liquid-Liquid Extraction : The sample is extracted with a series of solvents to partition the HAAs from the bulk matrix.

-

Solid-Phase Extraction (SPE) : A more common and efficient method involves an initial solvent extraction (e.g., with acetonitrile or an acidic solution), followed by a multi-stage SPE clean-up. This often involves a sequence of cartridges, such as a diatomaceous earth cartridge followed by a propylsulfonic acid (PRS) and/or a C18 cartridge to isolate the HAAs.

-

-

Elution and Concentration : The HAAs are eluted from the final SPE cartridge, and the eluate is often evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for analysis.

2.2.2 Instrumental Analysis: LC-MS/MS or GC-MS

-

LC-MS/MS : Similar to the analysis of tobacco smoke, LC-MS/MS is a highly effective technique for the sensitive and specific quantification of AαC in complex food matrices.

-

GC-MS : Gas Chromatography-Mass Spectrometry can also be used, typically requiring a derivatization step to increase the volatility of the HAAs before injection into the GC system.

Metabolic Activation and Genotoxicity of AαC

AαC itself is a pro-carcinogen and requires metabolic activation to exert its genotoxic effects. This process primarily occurs in the liver and involves several key enzymatic steps, culminating in the formation of DNA adducts.

The metabolic activation of AαC is initiated by N-oxidation of its exocyclic amino group, a reaction catalyzed predominantly by the cytochrome P450 enzyme, CYP1A2. This step forms the reactive intermediate N-hydroxy-AαC (HONH-AαC). Subsequently, this intermediate undergoes further activation through phase II conjugation enzymes. N-acetyltransferases (NATs) or sulfotransferases (SULTs) can catalyze the formation of unstable N-acetoxy or N-sulfonyoxy esters. These esters can then spontaneously break down to form a highly reactive nitrenium ion. This electrophilic species is capable of covalently binding to DNA, primarily at the C8 position of guanine bases, to form the N-(deoxyguanosin-8-yl)-AαC (dG-C8-AαC) adduct. This DNA adduct is a mutagenic lesion that can lead to genetic mutations and initiate the process of carcinogenesis.

Below is a diagram illustrating this critical pathway.

Analytical Workflow Visualization

The general workflow for the quantification of AαC from a sample matrix to final data analysis is a multi-step process. The following diagram illustrates the key stages involved.

Conclusion

AαC is a prevalent genotoxic compound in tobacco smoke and high-temperature cooked meats. Understanding its levels in common exposure sources is critical for risk assessment. The analytical protocols detailed in this guide, particularly those employing solid-phase extraction and mass spectrometry, provide the necessary sensitivity and specificity for accurate quantification. Furthermore, elucidating the metabolic activation pathway of AαC is fundamental for researchers investigating its mechanisms of carcinogenicity and for the development of potential inhibitory or therapeutic strategies. This guide serves as a foundational resource for professionals engaged in the study of this important environmental and dietary carcinogen.

References

- 1. Measurement of the Heterocyclic Amines 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Urine: Effects of Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Heterocyclic amines in cooked meat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterocyclic amines detected in cooked meats and fishes from street markets and restaurants in the city of Hanoi, Vietnam: A Pilot local field investigation findings in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

metabolic pathways of AalphaC in vivo

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of 2-amino-9H-pyrido[2,3-b]indole (AαC)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo metabolic pathways of 2-amino-9H-pyrido[2,3-b]indole (AαC), a potent mutagen and carcinogen found in tobacco smoke and cooked foods.[1][2] Understanding the biotransformation of AαC is critical for assessing its carcinogenic risk in humans and for developing potential strategies for intervention and drug development.

AαC undergoes extensive metabolism in vivo, primarily in the liver, involving both Phase I and Phase II enzymatic reactions.[3][4][5] These pathways can lead to either detoxification and excretion or bioactivation to genotoxic metabolites that can form DNA adducts, a key event in chemical carcinogenesis.[3][6]

The primary routes of AαC metabolism include:

-

Phase I Metabolism: Primarily oxidation reactions catalyzed by cytochrome P450 enzymes, with P450 1A2 playing a crucial role in the initial activation step.[3][7]

-

Phase II Metabolism: Conjugation reactions involving N-acetyltransferases (NATs), sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs) that facilitate the excretion of AαC and its metabolites.[3][5] These pathways can also, in some instances, lead to the formation of reactive intermediates.[3]

Bioactivation Pathway

The bioactivation of AαC to a DNA-reactive species is a critical step in its carcinogenic activity. This process is initiated by the N-oxidation of the exocyclic amine group, a reaction predominantly catalyzed by P450 1A2, to form 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC).[3] This intermediate can then be further activated by conjugation enzymes. For instance, UGTs can catalyze the formation of AαC-HN2-O-Gluc, a genotoxic metabolite that can react with DNA to form adducts.[3][4][7] The major DNA adduct formed is N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC).[3]

Caption: Bioactivation pathway of AαC leading to DNA adduct formation.

Detoxification Pathways

The primary detoxification pathways for AαC involve ring oxidation at the C-3 and C-6 positions, followed by conjugation with glucuronic acid or sulfate.[3][4] These reactions increase the water solubility of the metabolites, facilitating their excretion. The major detoxification metabolites include AαC-3-O-Gluc, AαC-6-O-Gluc, AαC-3-O-SO3H, and AαC-6-O-SO3H.[3][4] N-acetylation and direct N-glucuronidation of the exocyclic amine also represent important detoxification routes.[3][4]

References

- 1. Excretion of metabolites in urine and faeces from rats dosed with the heterocyclic amine, 2-amino-9H-pyrido[2,3-b]indole (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A-alpha-C (2-Amino-9H-Pyrido[2,3-b]Indole) (IARC Summary & Evaluation, Volume 40, 1986) [inchem.org]

- 3. Metabolism of the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of the Tobacco Carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of AalphaC in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AalphaC (2-amino-9H-pyrido[2,3-b]indole) is a heterocyclic aromatic amine and a known carcinogenic compound found in cooked meats and tobacco smoke. Its genotoxic properties, primarily through the formation of DNA adducts, make it a compound of interest in cancer research and toxicology studies. This document provides detailed application notes and protocols for utilizing this compound in various cell culture assays to investigate its effects on cell viability, proliferation, apoptosis, and relevant signaling pathways.

Key Applications in Cell Culture

This compound can be employed in a range of in vitro assays to elucidate its mechanisms of action and identify potential therapeutic targets. Key applications include:

-

Cytotoxicity and Genotoxicity Assays: To determine the concentration-dependent toxic effects of this compound on different cell lines and to assess its potential to induce DNA damage.

-

Cell Proliferation Assays: To evaluate the impact of this compound on the growth and division of cancer cells.

-

Apoptosis Assays: To investigate whether this compound induces programmed cell death and to delineate the underlying apoptotic pathways.

-

Cell Cycle Analysis: To determine if this compound causes cell cycle arrest at specific checkpoints.

-

Signaling Pathway Analysis: To explore the effect of this compound on key cancer-related signaling cascades such as the PI3K/Akt and MAPK pathways.

Data Presentation

Table 1: this compound Concentration Ranges for In Vitro Assays

| Cell Line | Assay Type | This compound Concentration Range | Observed Effects | Reference |

| HepG2 (Human Hepatoma) | Genotoxicity (Micronucleus Induction) | ≥ 50 µM | Dose-dependent increase in micronuclei formation.[1] | |

| HepG2 (Human Hepatoma) | Oxidative DNA Damage | 10 and 20 µg/mL | Increased levels of hydroxylated metabolites and 8-OHdG.[2] | |

| A549 (Human Lung Carcinoma) | Genotoxicity (Comet Assay) | Not Specified | Induction of DNA damage.[3] | |

| Human Peripheral Lymphocytes | Genotoxicity (Single Cell Gel Electrophoresis) | Up to 1000 µM | Significant DNA migration at the highest concentration.[1] |

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay using MTT

This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line (e.g., HepG2).

Materials:

-

This compound (2-amino-9H-pyrido[2,3-b]indole)

-

Selected cancer cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the this compound stock solution in complete medium to achieve final concentrations ranging from 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO-treated) and a negative control (untreated cells).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the detection of apoptosis in cells treated with this compound.

Materials:

-

This compound

-

Selected cancer cell line (e.g., HCT116)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to investigate the effect of this compound on cell cycle distribution.

Materials:

-

This compound

-

Selected cancer cell line (e.g., colon cancer cells)

-

6-well cell culture plates

-

PI Staining Solution (containing RNase A)

-

70% Ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Generate a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: this compound-induced genotoxicity pathway.

Caption: Experimental workflow for this compound cell-based assays.

Potential Signaling Pathways for Investigation

While direct in vitro evidence for this compound's impact on specific signaling pathways is limited, its known genotoxic and oxidative stress-inducing properties suggest potential interactions with the PI3K/Akt and MAPK pathways. Further investigation is warranted.

Caption: Hypothesized interaction of this compound with signaling pathways.

Conclusion